Cas no 2248317-69-1 (Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate)

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is a pyridazine derivative featuring a piperazine substituent at the 6-position and an ethyl ester group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds with potential biological activity. Its piperazine moiety enhances solubility and binding affinity, making it valuable for drug discovery applications. The ethyl ester group provides a reactive handle for further functionalization, enabling derivatization into amides, acids, or other esters. The compound's well-defined structure and stability under standard conditions facilitate its use in medicinal chemistry and structure-activity relationship studies.
Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate structure
2248317-69-1 structure
Product name:Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate
CAS No:2248317-69-1
MF:C11H16N4O2
MW:236.270341873169
CID:5899693
PubChem ID:137938593

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248317-69-1
    • EN300-6511914
    • Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate
    • ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
    • Inchi: 1S/C11H16N4O2/c1-2-17-11(16)9-3-4-10(14-13-9)15-7-5-12-6-8-15/h3-4,12H,2,5-8H2,1H3
    • InChI Key: WERRWFMGJNMMPK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C(N=N1)N1CCNCC1)=O

Computed Properties

  • Exact Mass: 236.12732577g/mol
  • Monoisotopic Mass: 236.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 67.4Ų

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6511914-0.25g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
0.25g
$564.0 2025-03-14
Enamine
EN300-6511914-2.5g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
2.5g
$1202.0 2025-03-14
Enamine
EN300-6511914-0.5g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
0.5g
$589.0 2025-03-14
Enamine
EN300-6511914-0.1g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
0.1g
$540.0 2025-03-14
Enamine
EN300-6511914-1.0g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
1.0g
$614.0 2025-03-14
Enamine
EN300-6511914-5.0g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
5.0g
$1779.0 2025-03-14
Enamine
EN300-6511914-10.0g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
10.0g
$2638.0 2025-03-14
Enamine
EN300-6511914-0.05g
ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
2248317-69-1 95.0%
0.05g
$515.0 2025-03-14

Additional information on Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate

Comprehensive Overview of Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate (CAS No. 2248317-69-1)

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate (CAS No. 2248317-69-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This piperazine-containing pyridazine derivative is characterized by its ethyl ester group, which enhances its solubility and bioavailability, making it a promising candidate for drug discovery and development. Researchers are increasingly exploring its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.

The compound's molecular structure, featuring a pyridazine core linked to a piperazine moiety, offers versatile chemical reactivity. This design allows for selective interactions with proteins and receptors, a property highly sought after in medicinal chemistry. Recent studies highlight its potential as a scaffold for designing kinase inhibitors, a hot topic in oncology research. With the rise of personalized medicine and targeted therapies, Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is being investigated for its ability to address unmet medical needs, such as neurodegenerative diseases and inflammatory conditions.

In the agrochemical sector, this compound's heterocyclic framework is being evaluated for its pesticidal and herbicidal properties. As sustainability becomes a global priority, researchers are focusing on eco-friendly crop protection solutions. The piperazine-pyridazine hybrid structure may offer novel modes of action, reducing resistance development in pests—a critical challenge in modern agriculture. This aligns with the growing demand for green chemistry innovations and biodegradable agrochemicals.

Synthetic routes to Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate often involve multistep organic reactions, including nucleophilic substitution and esterification. Optimizing these processes for high yield and low environmental impact is a key focus area, reflecting the industry's shift toward sustainable synthesis. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).

From a commercial perspective, the compound's patent landscape and supply chain dynamics are of interest to stakeholders. With the pharmaceutical outsourcing market expanding, reliable suppliers of high-purity intermediates like Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate are in high demand. Additionally, its potential as a building block for drug candidates positions it favorably in the contract research organization (CRO) sector.

In summary, Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate (CAS No. 2248317-69-1) represents a versatile and scientifically valuable compound. Its applications span drug discovery, agrochemical development, and material science, driven by its adaptable chemistry and alignment with industry trends like sustainability and precision medicine. As research progresses, this compound may unlock new therapeutic and agricultural breakthroughs, solidifying its role in innovation.

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